2-Chloro-6-methylisonicotinamide
Overview
Description
2-Chloro-6-methylisonicotinamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of isonicotinamide, featuring a chlorine atom and a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylisonicotinamide typically involves the chlorination of 6-methylisonicotinamide. The reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the selective introduction of the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: this compound oxide
Reduction: this compound amine
Substitution: 2-Hydroxy-6-methylisonicotinamide, 2-Amino-6-methylisonicotinamide
Scientific Research Applications
2-Chloro-6-methylisonicotinamide has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating infections and diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2-Chloro-6-methylisonicotinamide is structurally similar to other isonicotinamide derivatives, such as 2-Chloroisonicotinamide and 6-Methylisonicotinamide. its unique combination of chlorine and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in specific applications.
Comparison with Similar Compounds
2-Chloroisonicotinamide
6-Methylisonicotinamide
2-Hydroxy-6-methylisonicotinamide
2-Amino-6-methylisonicotinamide
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Properties
IUPAC Name |
2-chloro-6-methylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXORRMQUDENAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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